

# Technical Support Center: Refining Imaging Techniques for BMS-986458 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing imaging techniques in studies involving BMS-986458.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of BMS-986458 and how does it influence imaging strategies?

A1: BMS-986458 is an orally bioavailable, first-in-class B-cell lymphoma 6 (BCL6) degrader.[1] [2] It functions as a bifunctional cereblon-dependent ligand-directed degrader (LDD), meaning it brings together the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCL6, a key transcriptional repressor involved in the proliferation of B-cells.[1][2][4] By degrading BCL6, BMS-986458 inhibits the growth of BCL6-overexpressing tumor cells.[4] This targeted degradation of a key survival protein makes functional and anatomical imaging crucial for assessing treatment response.

Q2: What are the standard imaging modalities recommended for clinical trials involving BMS-986458?

A2: For clinical trials in non-Hodgkin's lymphoma (NHL), including those for agents like BMS-986458, the standard imaging modalities are Positron Emission Tomography/Computed Tomography (PET/CT) and Magnetic Resonance Imaging (MRI).[5][6][7] PET/CT, particularly



with the tracer 18F-fluorodeoxyglucose (18F-FDG), is essential for initial staging, assessing treatment response, and detecting residual disease by visualizing metabolic activity in tumor cells.[5][8][9] CT provides anatomical details and is used for measuring tumor size, while MRI offers superior soft-tissue contrast, which is especially valuable for evaluating extranodal disease and involvement of the central nervous system.[6][7][10]

Q3: How is treatment response to BMS-986458 assessed using imaging?

A3: Treatment response is primarily assessed by measuring changes in tumor size and metabolic activity. Standardized criteria, such as the Lugano classification for lymphoma, are used.[9] This involves PET/CT scans at baseline and at specified follow-up times to compare tumor avidity for 18F-FDG. A significant reduction in FDG uptake, often categorized using a 5-point scale (Deauville criteria), indicates a positive response.[5] Anatomical changes are monitored via CT or MRI, with a reduction in tumor dimensions also signifying efficacy.

Q4: Are there any known effects of BMS-986458 on other biomarkers that can be imaged?

A4: Preclinical studies have shown that degradation of BCL6 by BMS-986458 can lead to an upregulation of CD20 expression on the surface of lymphoma cells.[1][11][12] This is a significant finding, as it suggests a potential for synergistic effects when combined with anti-CD20 therapies like rituximab. While not a standard clinical imaging endpoint for response assessment, this change in CD20 expression could potentially be monitored in a research setting using specific molecular imaging probes targeting CD20.

### **Quantitative Data Presentation**

Table 1: Clinical Efficacy of BMS-986458 Monotherapy in Relapsed/Refractory Non-Hodgkin's Lymphoma[1][13][14][15][16]

Patient Population	Overall Response Rate (ORR)	Complete Response Rate (CRR)
Overall (Evaluable Patients)	73%	21%
Diffuse Large B-cell Lymphoma (DLBCL)	54% - 68%	7% - 11%
Follicular Lymphoma (FL)	79% - 80%	36% - 40%



Table 2: Preclinical Pharmacokinetics of a BCL6 Degrader (CCT373566) in an OCI-Ly1 DLBCL Xenograft Model[17]

Time Point (hours post-dose)	BCL6 Degradation
12	Significant Decrease
16	Significant Decrease
24	Significant Decrease

# Experimental Protocols Standard FDG-PET/CT Protocol for Lymphoma Staging and Response Assessment

This protocol is adapted from established guidelines for lymphoma imaging.[5][9][18][19]

#### Patient Preparation:

- Patients should fast for a minimum of 6 hours prior to the scan.
- Blood glucose levels should be checked before injection of 18F-FDG and should ideally be below 150-200 mg/dL.[19]
- Patients should be well-hydrated.
- Avoid strenuous exercise for 24 hours before the scan to minimize muscle uptake of the tracer.
- The patient should rest in a quiet, warm room for 30-60 minutes before and after the 18F-FDG injection to reduce brown fat and muscle uptake.[19][20]

#### Radiotracer Injection and Uptake:

- Administer approximately 8 to 15 mCi of 18F-FDG intravenously.
- The injection should be administered in a limb contralateral to any known site of disease if possible.[19]



• The uptake period is typically 60 minutes.

#### Image Acquisition:

- A low-dose CT scan is performed for attenuation correction and anatomical localization.
- PET emission data is acquired from the skull base to the mid-thigh.
- Image reconstruction should use standardized methods (e.g., OSEM).

# Standard CT Protocol for Tumor Measurement in Lymphoma

This protocol is based on general recommendations for oncologic CT imaging.[6][10]

#### Patient Preparation:

 Oral and/or intravenous contrast agents are typically administered to enhance the visualization of lymph nodes and organs.

#### Scan Parameters:

- Slice Thickness: 1.25–2.5 mm, with reformats at ≤5 mm for viewing.[10]
- Scan Coverage: Neck, chest, abdomen, and pelvis.
- Contrast Phase: Portal venous phase is standard for the abdomen and pelvis.

# Standard MRI Protocol for Nodal and Extranodal Lymphoma Evaluation

This protocol is based on recommendations for MRI in lymphoma.[6][10][21]

#### Scan Sequences:

- T1-weighted images: Provide anatomical detail.
- T2-weighted images: Useful for detecting edema and abnormal signal intensity in tissues.



- Diffusion-Weighted Imaging (DWI): Can help differentiate between benign and malignant lesions based on water diffusion.
- Gadolinium-enhanced T1-weighted images: Crucial for assessing contrast enhancement patterns in tumors.

#### Image Analysis:

- Tumor measurements should be performed in at least two dimensions (bidimensional measurements).
- For nodal disease, a short-axis diameter of >10 mm is generally considered positive.[6]

# **Troubleshooting Guides FDG-PET/CT Imaging**



Issue	Potential Cause	Recommended Solution
High Muscle Uptake	Patient anxiety or movement during the uptake period.	Ensure the patient is relaxed and comfortable in a quiet environment. Benzodiazepines may be considered in some cases.[20]
High Brown Fat Uptake	Cold exposure leading to activation of brown adipose tissue.	Keep the patient in a warm room before and during the uptake phase.[19]
Inaccurate SUV Measurements	Variations in uptake time, blood glucose levels, or scanner calibration.	Standardize the uptake time for all scans. Ensure consistent patient preparation regarding fasting and blood glucose monitoring. Regular quality control of the PET scanner is essential.
Misregistration Artifacts	Patient movement between the CT and PET acquisitions.	Immobilize the patient as much as possible and instruct them to remain still. Review of non-attenuation corrected images can help identify true uptake.

# **CT Imaging**



Issue	Potential Cause	Recommended Solution
Beam Hardening Artifacts	X-ray beam passing through dense structures (e.g., bone, contrast media), appearing as dark streaks.[22]	Use of iterative reconstruction algorithms. For head and neck imaging, careful patient positioning to avoid dense bony structures in the scan plane.
Motion Artifacts	Patient movement during the scan, causing blurring or ghosting.[23]	Use of faster scan times. Clear instructions to the patient to hold their breath when necessary.
Partial Volume Artifacts	A dense object only partially occupying a voxel, leading to an underestimation of its density.[22]	Thinner slice acquisitions can reduce this effect.
Noise	Insufficient x-ray photons reaching the detector, often in low-dose scans or larger patients.[24]	Optimization of scan parameters (mA, kVp). Use of iterative reconstruction techniques.

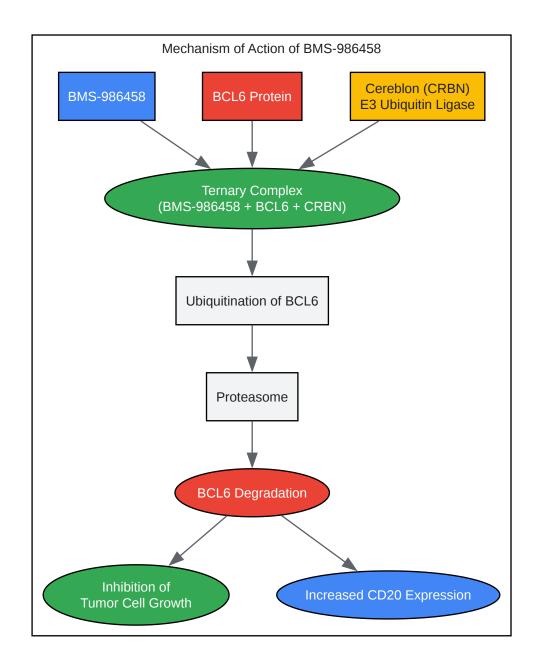
# **MRI Imaging**



Issue	Potential Cause	Recommended Solution
Inter- and Intra-reader Variability in Tumor Measurements	Subjectivity in defining tumor borders, especially in irregularly shaped lesions.[25]	Centralized reading by a limited number of experienced radiologists. Use of computerassisted measurement tools to improve consistency.[26] Adherence to a standardized measurement protocol.
Motion Artifacts	Patient movement, physiological motion (e.g., breathing, peristalsis).	Use of motion correction sequences and patient immobilization. Breath-holding techniques for abdominal and thoracic imaging.
Susceptibility Artifacts	Presence of metal implants or air-tissue interfaces causing signal loss and distortion.	Use of artifact-reducing pulse sequences. Careful patient screening for metal implants.

# **Mandatory Visualizations**

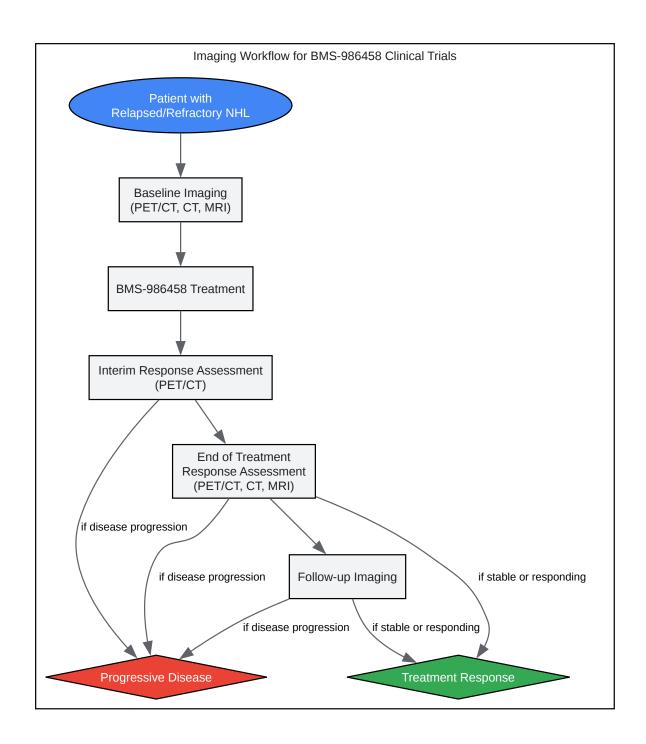




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Caption: Signaling pathway of BMS-986458-mediated BCL6 degradation.

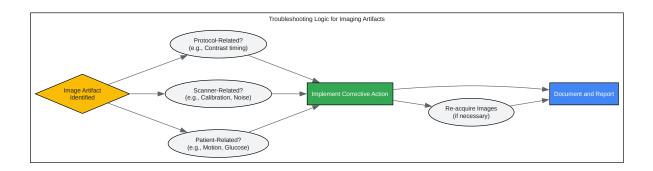




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Caption: Experimental workflow for imaging in BMS-986458 clinical trials.





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Caption: Logical relationship for troubleshooting imaging artifacts.

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- To cite this document: BenchChem. [Technical Support Center: Refining Imaging Techniques for BMS-986458 Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608418#refining-imaging-techniques-for-bms-986458-studies]



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